molecular formula C18H14N2O3 B5184742 N-(4-methyl-2-nitrophenyl)-2-naphthamide

N-(4-methyl-2-nitrophenyl)-2-naphthamide

Cat. No. B5184742
M. Wt: 306.3 g/mol
InChI Key: YMWDZXMYLHVXFJ-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-naphthamide, also known as MNAN, is a synthetic compound that has gained attention in the field of scientific research due to its unique properties. MNAN is a naphthalene derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N-(4-methyl-2-nitrophenyl)-2-naphthamide is a highly sensitive fluorescent probe that binds to metal ions, resulting in a change in its fluorescence intensity and wavelength. The binding of N-(4-methyl-2-nitrophenyl)-2-naphthamide to metal ions is reversible, and the binding affinity of N-(4-methyl-2-nitrophenyl)-2-naphthamide for different metal ions varies. N-(4-methyl-2-nitrophenyl)-2-naphthamide has also been shown to bind to proteins and enzymes, resulting in a change in their activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-2-naphthamide has been shown to have no significant biochemical or physiological effects on cells or tissues at low concentrations. However, at high concentrations, N-(4-methyl-2-nitrophenyl)-2-naphthamide can induce cell death and cause toxicity. N-(4-methyl-2-nitrophenyl)-2-naphthamide has also been shown to have no significant effects on the immune system or the nervous system.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-nitrophenyl)-2-naphthamide has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions. N-(4-methyl-2-nitrophenyl)-2-naphthamide can also be used in a variety of experimental conditions, including in vitro and in vivo studies. However, N-(4-methyl-2-nitrophenyl)-2-naphthamide has some limitations, including its potential toxicity at high concentrations and its limited binding affinity for certain metal ions.

Future Directions

N-(4-methyl-2-nitrophenyl)-2-naphthamide has several potential future directions in scientific research, including its use as a diagnostic tool for metal ion-related diseases such as Alzheimer's disease. N-(4-methyl-2-nitrophenyl)-2-naphthamide could also be used to study the activity of various enzymes and proteins involved in metal ion homeostasis. Additionally, N-(4-methyl-2-nitrophenyl)-2-naphthamide could be used to develop new fluorescent probes with improved selectivity and sensitivity for metal ions.

Synthesis Methods

N-(4-methyl-2-nitrophenyl)-2-naphthamide can be synthesized using various methods, including the reaction of 4-methyl-2-nitroaniline with 2-naphthoyl chloride in the presence of a base or by the reaction of 2-naphthylamine with 4-methyl-2-nitrobenzoyl chloride. The yield of N-(4-methyl-2-nitrophenyl)-2-naphthamide obtained using these methods is generally high, and the purity can be improved using recrystallization techniques.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-naphthamide has been used extensively in scientific research as a fluorescent probe for detecting metal ions such as zinc, copper, and mercury. N-(4-methyl-2-nitrophenyl)-2-naphthamide has also been used as a tool to study the mechanism of action of various enzymes and proteins. Additionally, N-(4-methyl-2-nitrophenyl)-2-naphthamide has been used as a substrate to study the activity of various proteases and peptidases.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-6-9-16(17(10-12)20(22)23)19-18(21)15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWDZXMYLHVXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-nitrophenyl)naphthalene-2-carboxamide

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